molecular formula C13H14S2 B428838 3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

Cat. No.: B428838
M. Wt: 234.4g/mol
InChI Key: PBEARLLTJDJEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene is a heterocyclic compound with a unique structure that includes a fused thiophene and cyclopentane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and cyclopentadiene in the presence of a catalyst to facilitate the cyclization reaction . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene has several scientific research applications:

Properties

Molecular Formula

C13H14S2

Molecular Weight

234.4g/mol

IUPAC Name

3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

InChI

InChI=1S/C13H14S2/c1-6-8(3)14-10-5-11-13(12(6)10)7(2)9(4)15-11/h5H2,1-4H3

InChI Key

PBEARLLTJDJEJP-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C

Canonical SMILES

CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C

Origin of Product

United States

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